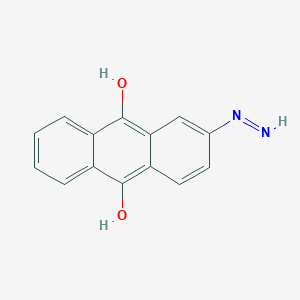
Anthraquinon-2-YL-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アントラキノン-2-イルヒドラジンは、医薬品、化学、工業など様々な分野で多様な用途が知られているアントラキノンの誘導体です。 アントラキノン誘導体は、抗癌剤、抗菌剤、抗炎症作用などの生物活性について広く研究されています .
準備方法
合成経路と反応条件
アントラキノン-2-イルヒドラジンの合成は通常、アントラキノンとヒドラジンの反応を伴います。一般的な方法の1つは、還流条件下でのアントラキノンとヒドラジン水和物の縮合反応です。 この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶によって精製されます .
工業生産方法
アントラキノン-2-イルヒドラジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの溶媒と試薬の使用が含まれ、反応条件は最大収率と純度のために最適化されています。 生成物はその後、様々な用途に適していることを保証するために、厳しい品質管理措置にかけられます .
化学反応の分析
反応の種類
アントラキノン-2-イルヒドラジンは、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、様々な酸化生成物を形成するために酸化することができます。
還元: 還元反応は、アントラキノン-2-イルヒドラジンをその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アントラキノン-2-イルヒドラジンの酸化は、様々なキノン誘導体を生成することができ、一方、還元は、ヒドラジン置換アントラキノンを生成することができます .
科学研究への応用
アントラキノン-2-イルヒドラジンは、幅広い科学研究への応用を持っています。
化学: 様々な有機化合物の合成における前駆体として使用されます。
生物学: この化合物は、抗癌剤としての可能性について研究されており、研究では、癌細胞の増殖を阻害し、アポトーシスを誘導する能力が示されています.
医学: アントラキノン-2-イルヒドラジンとその誘導体は、癌や細菌感染症などの様々な疾患の治療における治療の可能性について研究されています.
科学的研究の応用
Anthraquinon-2-YL-hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
アントラキノン-2-イルヒドラジンの作用機序は、細胞タンパク質や酵素との相互作用を伴います。この化合物は、キナーゼやトポイソメラーゼなど、癌細胞の増殖に関与する重要な酵素を阻害することが示されています。 また、ミトコンドリア経路を活性化し、アポトーシス促進タンパク質とアポトーシス阻害タンパク質の発現を調節することにより、アポトーシスを誘導します .
類似の化合物との比較
類似の化合物
アントラキノン: アントラキノン-2-イルヒドラジンの母体化合物であり、多様な生物活性が知られています。
2-ヒドロキシ-3-メチルアントラキノン: 強力な抗癌作用を持つ誘導体.
1,4-ジヒドロキシアントラキノン: 顕著な生物活性を示すもう1つのアントラキノン誘導体.
独自性
アントラキノン-2-イルヒドラジンは、ヒドラジン官能基によって特徴付けられ、これは独特の化学反応性と生物活性を付与します。 これは、特に新しい治療薬の開発において、様々な科学研究への応用において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Anthraquinone: The parent compound of Anthraquinon-2-YL-hydrazine, known for its diverse biological activities.
2-Hydroxy-3-methylanthraquinone: A derivative with potent anticancer properties.
1,4-Dihydroxyanthraquinone: Another anthraquinone derivative with significant biological activities.
Uniqueness
This compound is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents .
特性
CAS番号 |
501076-50-2 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
2-diazenylanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O2/c15-16-8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7,15,17-18H |
InChIキー |
WQBGASWOCGADFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2O)N=N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)

![3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12435761.png)
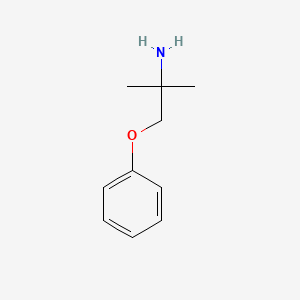
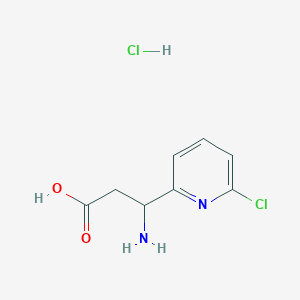
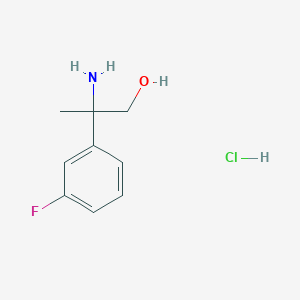
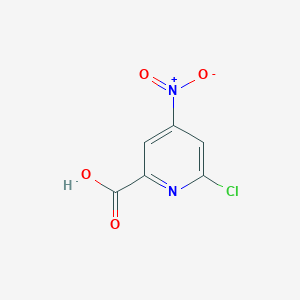
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)

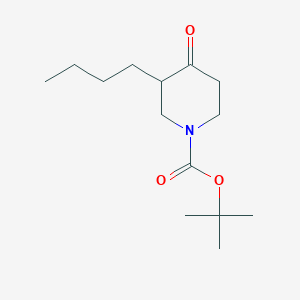
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)
